Pentanedioate

Solubility Formulation Dicarboxylic acid series

Pentanedioate (glutarate, CAS 110-94-1) is the dianion of glutaric acid, a linear C5 α,ω-dicarboxylic acid (HOOC–(CH₂)₃–COOH) with a molecular weight of 132.12 g/mol. It occurs endogenously as a metabolite in lysine and tryptophan catabolism.

Molecular Formula C5H6O4-2
Molecular Weight 130.1 g/mol
Cat. No. B1230348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanedioate
Molecular FormulaC5H6O4-2
Molecular Weight130.1 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])CC(=O)[O-]
InChIInChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/p-2
InChIKeyJFCQEDHGNNZCLN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentanedioate (Glutarate) Procurement Guide: Physicochemical Benchmarking Against Succinate, Adipate, and Pimelate Analogs


Pentanedioate (glutarate, CAS 110-94-1) is the dianion of glutaric acid, a linear C5 α,ω-dicarboxylic acid (HOOC–(CH₂)₃–COOH) with a molecular weight of 132.12 g/mol . It occurs endogenously as a metabolite in lysine and tryptophan catabolism . Among the homologous series of saturated linear dicarboxylic acids, pentanedioate occupies a unique physicochemical and biological niche: its five-carbon backbone confers aqueous solubility exceeding 50% w/w, an order of magnitude greater than its C4 (succinate) and C6 (adipate) neighbors , and it exhibits the highest affinity for human organic anion transporter 1 (OAT1) with an IC₅₀ of 3.3 µM . These properties render it non-interchangeable with adjacent homologs in applications spanning pharmaceutical linker chemistry, prodrug design, and biomedical research.

Why Pentanedioate Cannot Be Replaced by Succinate or Adipate: Chain-Length-Dependent Property Cliffs


Within the homologous dicarboxylate series (C2–C10), small changes in methylene chain length produce large, non-linear discontinuities—'property cliffs'—in aqueous solubility, transporter affinity, ionization behavior, and coordination geometry. Pentanedioate's five-carbon span places it at a local maximum for water solubility and OAT1 binding affinity, while its pKa₁/pKa₂ profile (4.34/5.41) differs meaningfully from succinate (4.21/5.41) and adipate (4.41/5.41) . Generic or cost-based substitution with a shorter or longer homolog will therefore alter dissolution kinetics, transporter recognition, ester linker hydrolysis rates, and metal coordination topology in ways that compromise experimental reproducibility and product performance. The quantitative evidence below demonstrates that these differences are measurable, substantial, and functionally consequential.

Pentanedioate Differentiation Evidence: Head-to-Head Quantitative Data Against Structurally Adjacent Analogs


Aqueous Solubility Superiority: Glutarate vs. Succinate, Adipate, Pimelate, and Longer-Chain Dicarboxylates

Pentanedioate (as glutaric acid) exhibits an aqueous solubility of 63.41 g/100 g (≈634 g/L) at room temperature . This value is approximately 13.4-fold higher than succinate (C4, 4.72 g/100 g), 30.9-fold higher than adipate (C6, 2.05 g/100 g), 25.2-fold higher than pimelate (C7, 2.52 g/100 g), and over 1,800-fold higher than suberate (C8, 0.035 g/100 g) . Alternative vendor sources independently report 429–430 g/L at 20 °C . The solubility peak at C5 is anomalous within the homologous series and represents a critical selection criterion for aqueous formulation workflows.

Solubility Formulation Dicarboxylic acid series Pre-formulation screening

OAT1 Transporter Affinity: Glutarate as the Highest-Affinity Dicarboxylate Substrate

In a systematic head-to-head comparison of linear dicarboxylates (C3–C8) against human OAT1 stably expressed in HEK293 cells, glutarate exhibited the highest inhibitory potency with an IC₅₀ of 3.3 ± 1.2 µM (n=4) . This was superior to α-ketoglutarate (4.7 ± 1.2 µM), adipate (6.2 ± 1.0 µM), pimelate (18.6 ± 2.6 µM), suberate (19.3 ± 2.2 µM), and dramatically superior to succinate (4,825 ± 680 µM) and fumarate (1,733 ± 353 µM) . Glutarate's affinity for OAT1 is approximately 1,462-fold higher than succinate. The same selectivity rank order was observed for OAT3, with approximately 13-fold higher IC₅₀ values across all dicarboxylates .

Organic anion transporter OAT1 Renal drug handling Transporter inhibition Drug-drug interaction

Prodrug Linker Hydrolysis Kinetics: Hemiglutarate vs. Hemisuccinate Ester Stability

In a direct comparative study of dexamethasone-dextran conjugates using dicarboxylic acid linkers, dexamethasone-hemiglutarate exhibited a hydrolysis half-life (t₁/₂) of 0.5 h in proximal small intestine contents, increasing to 4.8 h in distal small intestine, 54 h in cecum, and 68 h in colon of Sprague-Dawley rats at 37 °C . The corresponding colonic Drug Delivery Index (DDI) for dexamethasone-glutarate-dextran was approximately 4, compared to approximately 7 for dexamethasone-succinate-dextran . This DDI difference reflects the distinct hydrolysis kinetics imparted by the one-carbon extension from succinate (C4 linker) to glutarate (C5 linker). Independently, a commercial vendor of PEG reagents states that 'Methoxy PEG Succinimidyl Glutarate has a slightly longer hydrolysis half-life compared to Methoxy PEG Succinimidyl Succinate' , corroborating the chain-length-dependent hydrolytic stability.

Prodrug design Ester linker Hydrolysis half-life Colon-specific delivery Controlled release

Glutarate Moiety as an Efficient Prodrug Cleavage Handle: RE104 (4-HO-DiPT O-Glutarate) Preclinical Characterization

RE104 (4-glutaryloxy-N,N-diisopropyltryptamine) is a synthetic psychedelic prodrug in which the active 4-HO-DiPT is esterified with a glutarate moiety. The glutarate ester was specifically selected to 'cleave rapidly in situ and thus provide reasonable bioavailability of the active drug' . Preclinical and translational characterization demonstrated that RE104 functions as an efficient prodrug strategy, with the glutarate moiety enabling rapid conversion to the parent tryptamine . In human studies, subcutaneous RE104 exhibited rapid elimination (prodrug t₁/₂ = 0.43–0.64 h) and a psychoactive duration of 3–4 h, shorter than psilocybin . While no internal comparator linker (e.g., succinate or adipate) was tested in the same study, the explicit selection of glutarate over other dicarboxylate ester options reflects a structure-property optimization informed by the distinct hydrolysis kinetics of the C5 linker.

Psychedelic prodrug Glutarate ester Rapid cleavage Pharmacokinetics RE104

pKa Profile Differentiation: Glutarate Exhibits Intermediate Ionization Between Succinate and Adipate

The first and second acid dissociation constants for glutaric acid are pKa₁ = 4.34 and pKa₂ = 5.41, compared to succinic acid (4.21, 5.41) and adipic acid (4.41, 5.41) . The key differentiating feature is the pKa₁ value, which increases systematically with chain length (succinate 4.21 < glutarate 4.34 < adipate 4.41), reflecting the diminishing inductive effect of the second carboxyl group as the methylene spacer elongates . The Ka₁/Ka₂ ratio for glutarate (11.7) is lower than for succinate (15.8), indicating a smaller difference between first and second ionizations . This intermediate ionization profile means that at physiological pH (7.4), glutarate exists predominantly as the dianion, similar to succinate and adipate, but at formulation-relevant intermediate pH values (e.g., pH 4–5), the speciation differs measurably between the three homologs.

pKa Ionization state Dicarboxylic acid pH-dependent solubility Charge state

Metal Coordination Geometry: Glutarate Adopts Cis-α,α-Bridging Mode Distinct from Succinate Trans-Bridging

X-ray crystallographic analysis of magnesium complexes with α,ω-dicarboxylato ligands revealed fundamentally different bridging geometries depending on chain length. In [Mg(H₂O)₄(succinate)]ₙ (1), succinate groups bridge Mg(H₂O)₄ units in a trans orientation via α,ω-bonding, producing a one-dimensional chain structure in space group P2₁/c . In contrast, [Mg(H₂O)₄(glutarate)]ₙ (2) exhibits glutarate groups bonded in a cis fashion to Mg(H₂O)₄ units, using their two α-oxygen atoms to form bridges, crystallizing in space group C2/c with distinct unit cell parameters (a=12.867, b=7.109, c=21.683 Å, β=107.33°) . The suberate (C8) analog adopts yet another topology—a layer structure in space group P2₁/a—demonstrating that the coordination architecture is exquisitely sensitive to the methylene spacer length .

Coordination polymer Magnesium complex Crystal engineering Dicarboxylate ligand Metal-organic framework

Procurement-Anchored Application Scenarios Where Pentanedioate's Differentiated Properties Are Deterministic


Aqueous Bioconjugation and In-Solution Chemistry Requiring High-Concentration Dicarboxylate Stocks

When preparing PEGylation reagents, activated ester intermediates, or bioconjugate linker stocks at concentrations exceeding 100 mg/mL, the >30-fold solubility advantage of pentanedioate over adipate and the >1,800-fold advantage over suberate directly dictates whether a homogeneous aqueous reaction can be achieved without co-solvents. This solubility property is especially critical in GMP-grade PEG linker manufacturing, where glutarate-based NHS esters are commercially preferred for their balanced hydrolytic stability .

Renal Transporter Inhibition Assays Requiring a High-Affinity OAT1 Reference Ligand

In drug-drug interaction screening, pentanedioate (IC₅₀ 3.3 µM for OAT1) serves as the highest-affinity linear dicarboxylate reference inhibitor . Its affinity is approximately three orders of magnitude greater than succinate (IC₅₀ 4,825 µM), meaning that succinate substitution would fail to demonstrate physiologically relevant transporter engagement at comparable concentrations. This differential is essential for assay validation in pharmaceutical development.

Controlled-Release Prodrug Design Requiring Tunable Ester Linker Hydrolysis Kinetics

The glutarate linker provides a colon-specific Drug Delivery Index of approximately 4 in the rat dextran-conjugate model, compared to approximately 7 for the succinate linker . This 1.75-fold difference in colon-targeting efficiency, coupled with the hemiglutarate hydrolysis half-life gradient from 0.5 h (proximal small intestine) to 68 h (colon) , enables fine-tuning of regional drug release that is not achievable with the faster-hydrolyzing hemisuccinate. This property has been exploited clinically in RE104, where the glutarate moiety enables rapid systemic activation (t₁/₂ < 1 h) .

Coordination Polymer and MOF Synthesis Requiring Cis-α,α-Bridging Dicarboxylate Geometry

For the construction of one-dimensional metal-organic chains with predictable topology, pentanedioate's unique cis-α,α-bridging coordination mode—as demonstrated in the Mg-glutarate crystal structure (space group C2/c) —produces a fundamentally different architecture than the trans-bridging of succinate. This geometric distinction is deterministic for crystal engineers selecting dicarboxylate building blocks for targeted framework topologies.

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